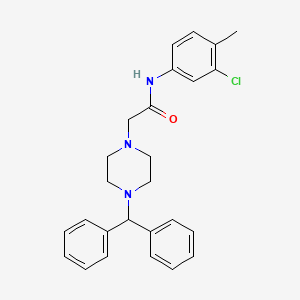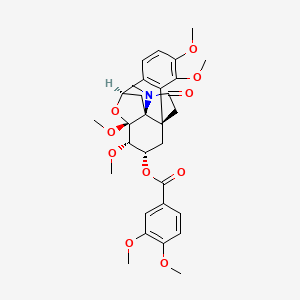
Stephalonine L
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stephalonine L is a natural compound classified as an alkaloid. It has garnered significant attention due to its exceptional anti-inflammatory and antioxidant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stephalonine L involves several steps, typically starting from naturally occurring precursors. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield. general laboratory practices for synthesizing alkaloids include the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale extraction from natural sources, followed by purification using techniques such as chromatography. The production environment is maintained at cleanroom standards ranging from Class 100 to Class 100,000.
Análisis De Reacciones Químicas
Types of Reactions
Stephalonine L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like ethanol, methanol, and dichloromethane are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Stephalonine L has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactions.
Biology: Investigated for its role in cellular processes and its interaction with biological molecules.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s and Parkinson’s diseases, as well as certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Stephalonine L exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress by scavenging free radicals.
Neurological Effects: The compound interacts with neurotransmitter receptors and modulates signaling pathways involved in neuroprotection and neuroregeneration.
Anticancer Properties: It induces apoptosis in cancer cells by activating specific cell death pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Stephalonine L is unique among alkaloids due to its specific combination of anti-inflammatory, antioxidant, and anticancer properties. Similar compounds include:
Stephalonine Q, R, and S: These are other hasubanan-type alkaloids isolated from the same plant, Stephania longa, and share some structural similarities but differ in their specific biological activities.
Isolonganone, Eletefine, Aurantiamide, N-Cinnamoyltyramine: These compounds also exhibit various biological activities but are distinct in their chemical structures and specific effects.
This compound stands out due to its broad spectrum of applications and its potential in treating complex diseases.
Propiedades
Fórmula molecular |
C30H35NO10 |
|---|---|
Peso molecular |
569.6 g/mol |
Nombre IUPAC |
[(1R,8R,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-16-oxo-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H35NO10/c1-31-23(32)15-28-13-22(40-27(33)16-8-10-18(34-2)20(12-16)36-4)26(38-6)30(39-7)29(28,31)14-21(41-30)17-9-11-19(35-3)25(37-5)24(17)28/h8-12,21-22,26H,13-15H2,1-7H3/t21-,22+,26+,28-,29+,30+/m1/s1 |
Clave InChI |
QIVQUXHPBNBKTE-BKGQYBMJSA-N |
SMILES isomérico |
CN1C(=O)C[C@@]23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)OC(=O)C6=CC(=C(C=C6)OC)OC)OC)OC |
SMILES canónico |
CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)OC(=O)C6=CC(=C(C=C6)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


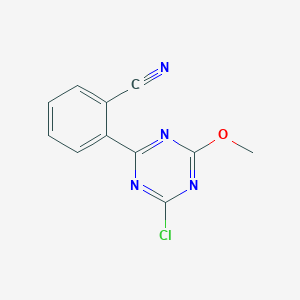
![(4R,8'S,9'R,10'S,11'S,13'S,14'S,16'R)-2-ethoxy-2-ethyl-9'-fluoro-11'-hydroxy-10',13',16'-trimethylspiro[1,3-dioxane-4,17'-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B13424701.png)
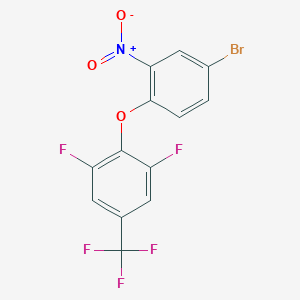
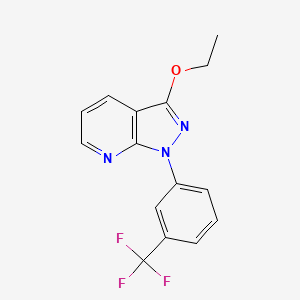
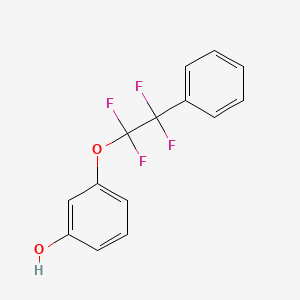





![4-[5-[5-carboxy-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylic acid](/img/structure/B13424756.png)
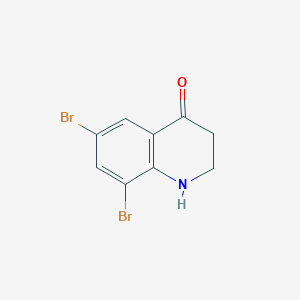
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
